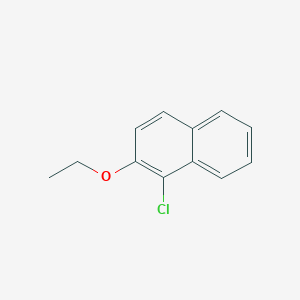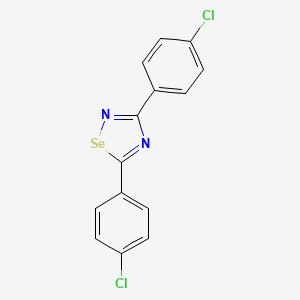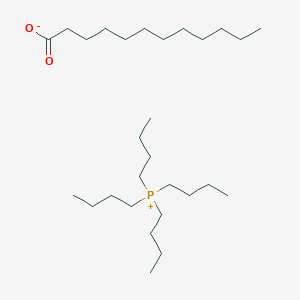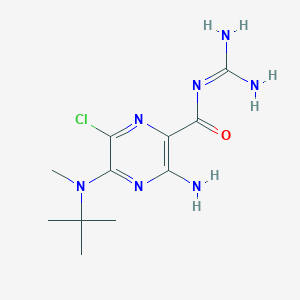
17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one is a synthetic steroidal compound that belongs to the class of androstane derivatives. This compound is characterized by the presence of a thiazole ring attached to the androstane skeleton, which imparts unique chemical and biological properties. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one typically involves the following steps:
Starting Material: The synthesis begins with androst-4-en-3-one, a common steroidal precursor.
Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving a suitable thioamide and an alpha-halo ketone.
Methylamino Substitution: The methylamino group is introduced via nucleophilic substitution, where a methylamine reacts with the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 17-hydroxy derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Applications De Recherche Scientifique
17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceutical formulations and as a chemical intermediate.
Mécanisme D'action
The mechanism of action of 17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This can result in changes in gene expression, protein synthesis, and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Androst-4-en-3-one: A precursor in the synthesis of various steroidal compounds.
17-beta-Hydroxyandrost-4-en-3-one: A naturally occurring steroid with similar structural features.
Nandrolone: An anabolic steroid with a similar androstane skeleton.
Uniqueness
17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one is unique due to the presence of the thiazole ring and the methylamino group, which impart distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent and differentiate it from other androstane derivatives.
Propriétés
Numéro CAS |
95440-99-6 |
|---|---|
Formule moléculaire |
C23H32N2OS |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[2-(methylamino)-1,3-thiazol-4-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H32N2OS/c1-22-10-8-15(26)12-14(22)4-5-16-17-6-7-19(20-13-27-21(24-3)25-20)23(17,2)11-9-18(16)22/h12-13,16-19H,4-11H2,1-3H3,(H,24,25)/t16-,17-,18-,19+,22-,23-/m0/s1 |
Clé InChI |
QXMDNFHOPKWABW-XAFQUIJGSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C4=CSC(=N4)NC)CCC5=CC(=O)CC[C@]35C |
SMILES canonique |
CC12CCC3C(C1CCC2C4=CSC(=N4)NC)CCC5=CC(=O)CCC35C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)






![2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate](/img/structure/B13790417.png)

![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)
